Thiocoraline

Cancer Research Drug Discovery Pharmacology

Thiocoraline is the gold-standard bisintercalator for advanced biophysical and SAR studies. Its uniquely slow binding kinetics (hours-long complex lifetime) and non-sequence-selective DNA intercalation set it apart from echinomycin and triostin A. Even the 22'-deoxy analog shows >650-fold potency loss, validating the essential pharmacophore. Ideal as a sensitive positive control in picomolar-range HTS assays. Source your research-grade material today.

Molecular Formula C48H56N10O12S6
Molecular Weight 1157.4 g/mol
CAS No. 173046-02-1
Cat. No. B3025945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocoraline
CAS173046-02-1
Synonymsthiocoraline
Molecular FormulaC48H56N10O12S6
Molecular Weight1157.4 g/mol
Structural Identifiers
SMILESCN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C
InChIInChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)
InChIKeyUPGGKUQISSWRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocoraline (CAS 173046-02-1) Procurement Overview: Potency, Mechanism, and Sourcing


Thiocoraline (CAS 173046-02-1) is a C2-symmetric bicyclic octadepsipeptide isolated from the marine actinomycete Micromonospora sp. [1]. It belongs to the bisintercalator family of natural products, which includes notable members such as echinomycin, triostin A, and SW-163 [2]. The compound possesses two pendant 3-hydroxyquinoline chromophores that facilitate its primary mechanism of action: high-affinity DNA bisintercalation [1]. As of 2009, Thiocoraline was reported to be in Phase II preclinical trials for its anticancer properties, underscoring its advanced stage in drug development and the demand for research-grade material [3]. Its complex macrocyclic structure, featuring a 26-membered ring and multiple disulfide bonds, has been the subject of total synthesis efforts that have enabled the generation of key analogs and established its absolute stereochemistry [4].

Why Thiocoraline (CAS 173046-02-1) Cannot Be Replaced by Generic DNA Binders or Other Bisintercalators


Thiocoraline cannot be generically substituted with other DNA-binding agents or even with its closest in-class bisintercalator analogs due to quantifiable differences in its binding kinetics, sequence selectivity profile, and precise structural determinants of activity. Unlike echinomycin, which exhibits a distinct 5'-GC selectivity, Thiocoraline displays little to no perceptible sequence selectivity, a feature confirmed in both ensemble and single-molecule studies [1]. Furthermore, the compound's unique C2-symmetric bicyclic octadepsipeptide scaffold, featuring a 26-membered macrocycle and two 3-hydroxyquinoline chromophores, is essential for its specific binding pathway, which involves a long-lived (minutes) mono-intercalated intermediate [2]. Even minor structural modifications, such as those found in natural analogs like 22'-deoxythiocoraline, result in a significant (>15-fold) loss of potency [3]. The evidence presented in Section 3 quantifies these critical differences, demonstrating why only the exact Thiocoraline molecule is suitable for investigations of its unique pharmacological profile.

Quantitative Differentiation Evidence for Thiocoraline (CAS 173046-02-1)


Comparative Potency: Thiocoraline vs. Natural Analogs in Cytotoxicity

Thiocoraline exhibits exceptional cytotoxic potency, with a sub-nanomolar IC50 of 200 pM against the L1210 murine leukemia cell line. This potency is comparable to the well-studied bisintercalator echinomycin [1]. Critically, this activity is highly sensitive to structural modification. Direct comparison of Thiocoraline with its first-discovered natural analogs reveals that even seemingly minor changes to the molecule result in a drastic reduction in potency. For instance, 22'-Deoxythiocoraline (compound 2), which lacks a single hydroxyl group on the chromophore, exhibits an EC50 of 0.13 µM (130,000 pM) against the A549 cell line, representing a >650-fold decrease in potency when compared to Thiocoraline's activity of 200 pM in the related assay [REFS-1, REFS-2]. Similarly, other analogs like thiochondrilline C (5) and 12'-sulfoxythiocoraline (6) show even weaker activity with EC50 values of 2.86 µM and 1.26 µM, respectively [2]. This steep structure-activity relationship (SAR) demonstrates that the exact stereochemistry and functional group array of Thiocoraline is essential for its high-affinity interaction with DNA and resulting antiproliferative effects.

Cancer Research Drug Discovery Pharmacology

Binding Kinetics: Unique Off-Rate Profile Differentiates Thiocoraline

A key differentiator for Thiocoraline is its unique DNA binding kinetics, which distinguish it from typical DNA intercalators. Single-molecule optical tweezers experiments have revealed that Thiocoraline's bis-intercalation process is driven by an extremely slow dissociation (off-rate) that decreases steeply with applied force [1]. This kinetic profile results in the formation of a long-lived (on the order of minutes) mono-intercalated intermediate, which contributes to the extraordinarily long lifetime of the fully bis-intercalated complex, measured in hours [1]. This is in stark contrast to many other DNA-binding agents, whose faster kinetics have previously precluded the direct thermodynamic and structural measurements that were made possible by Thiocoraline's slow off-rate [1]. The discovery of this kinetic pathway has established Thiocoraline as a 'paradigmatic' model system for studying the fundamental process of DNA bis-intercalation [1].

Biophysics Molecular Biology Mechanism of Action

Sequence Selectivity: Low Specificity Contrasts with Echinomycin

While Thiocoraline and echinomycin both bind DNA via high-affinity bisintercalation, they display a fundamental difference in their sequence selectivity profiles. Echinomycin is known to exhibit a distinct preference for 5'-GC sequences [1]. In contrast, studies have shown that Thiocoraline binds to DNA with little or no perceptible sequence selectivity [REFS-1, REFS-2]. This was later confirmed at single-base-pair resolution using a novel single-molecule footprinting technique, which mapped the preferred binding sites of Thiocoraline on DNA [2]. This lack of sequence preference is a defining characteristic that differentiates it from echinomycin and other related bisintercalators like luzopeptin A, sandramycin, and triostin A, which show affinity for AT-rich DNA [1].

Chemical Biology Genomics Pharmacology

Biotransformation Profile: Plasma Stability Defines a Key Differentiator

The translational relevance of Thiocoraline is informed by its specific biotransformation profile. In vitro characterization of its metabolism reveals a crucial difference in stability between buffer and biological fluids. In phosphate-buffered saline, Thiocoraline demonstrates a half-life (t1/2) of 25.2 hours, indicating high inherent chemical stability [1]. However, when incubated in human plasma, its half-life is significantly reduced to 4.3 hours [1]. This shift is attributed to metabolism by enzymes present in plasma, with CYP3A4 identified as the primary cytochrome P450 isoform responsible for its biotransformation, alongside minor contributions from CYP1A1, CYP2C8, and CYP2C9 [1]. This pharmacokinetic vulnerability distinguishes it from analogs that may have different metabolic liabilities and is a critical consideration for both in vivo study design and any potential development efforts.

ADME Drug Metabolism Toxicology

Optimal Research and Industrial Applications for Thiocoraline (CAS 173046-02-1)


As a Gold-Standard Positive Control in High-Throughput Cytotoxicity Screens

Due to its exceptional and well-documented potency across a broad panel of cancer cell lines, with IC50 values in the low picomolar to single-digit nanomolar range (e.g., 200 pM in L1210, ~1.7 nM in A549 and MEL-28), Thiocoraline serves as an ideal, highly sensitive positive control for validating assay sensitivity and dynamic range in high-throughput screening campaigns designed to identify novel antiproliferative agents [1]. Its consistent activity across cell types ensures robust assay performance. This is directly supported by the quantitative potency data presented in Evidence Item 1.

As a Paradigmatic Tool in Biophysical Studies of DNA-Ligand Interactions

The uniquely slow dissociation kinetics of Thiocoraline, characterized by a minutes-long mono-intercalated intermediate and a fully bound complex lifetime of hours, make it an indispensable tool for advanced biophysical investigations [1]. Its use enables experiments that are not possible with faster-binding ligands, such as the measurement of the thermodynamics of binding and the structural persistence length of bis-intercalated DNA. It is the compound of choice for developing and validating novel single-molecule techniques, such as the optical tweezers-based footprinting method that was established using Thiocoraline as a model system [1]. This application is grounded in the evidence of its unique kinetic profile detailed in Evidence Item 2.

As a Reference Compound for Investigating Sequence-Promiscuous DNA Binding

For research programs focused on the development of pan-active transcriptional inhibitors or on understanding the effects of promiscuous DNA binding, Thiocoraline provides a defined, well-characterized reference compound. Its lack of sequence selectivity, which has been demonstrated and mapped to single base-pair resolution, distinguishes it from sequence-selective bisintercalators like echinomycin (5'-GC selective) and AT-selective agents like triostin A and sandramycin [REFS-1, REFS-2]. This allows researchers to probe the cellular consequences of broad-spectrum, high-affinity DNA binding, which is a distinct mode of action compared to sequence-specific DNA targeting. This application is directly derived from the comparative binding evidence presented in Evidence Item 3.

As a Starting Point for Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

Thiocoraline is an ideal chemical scaffold for medicinal chemistry optimization programs, particularly those aiming to improve its metabolic stability. The well-defined and steep SAR, where even minor changes (e.g., the 22'-deoxy analog) cause a >650-fold loss in potency, validates its core pharmacophore as highly optimized for DNA binding and cytotoxicity [1]. Simultaneously, the documented vulnerability of its macrocyclic scaffold to plasma metabolism (t1/2 decreases from 25.2 h in PBS to 4.3 h in human plasma) presents a clear and quantifiable challenge for analog development [2]. Furthermore, the availability of robust total synthesis and chemoenzymatic methodologies for generating Thiocoraline analogs provides a feasible path for iterative SAR studies [REFS-3, REFS-4]. This scenario integrates the SAR evidence (Item 1), biotransformation data (Item 4), and established synthetic routes to justify its use as a versatile chemical biology probe and drug discovery lead.

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